Tyr-Pro-D-Phe-D-Pro-NH2
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Overview
Description
Tyr-Pro-D-Phe-D-Pro-NH2 is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, D-phenylalanine, and D-proline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of D-amino acids in its structure can confer unique properties, such as increased stability and resistance to enzymatic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-D-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (D-Pro-NH2) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-D-Phe-D-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
Tyr-Pro-D-Phe-D-Pro-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an opioid receptor agonist.
Mechanism of Action
The mechanism of action of Tyr-Pro-D-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-amino acids can enhance its binding affinity and selectivity for these receptors. Upon binding, the peptide can modulate receptor activity, leading to various physiological effects, such as analgesia .
Comparison with Similar Compounds
Similar Compounds
Tyr-Pro-Phe-Pro-NH2: A similar tetrapeptide with L-amino acids, known for its opioid receptor activity.
Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2: Another peptide with D-amino acids, exhibiting high selectivity for opioid receptors.
Uniqueness
Tyr-Pro-D-Phe-D-Pro-NH2 is unique due to the presence of D-phenylalanine and D-proline, which can confer increased stability and resistance to enzymatic degradation compared to peptides with only L-amino acids. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H35N5O5 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23-,24?/m1/s1 |
InChI Key |
LSQXZIUREIDSHZ-BIELFDCTSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
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